molecular formula C3H5BrO B142927 Epibromohydrin CAS No. 3132-64-7

Epibromohydrin

Cat. No.: B142927
CAS No.: 3132-64-7
M. Wt: 136.98 g/mol
InChI Key: GKIPXFAANLTWBM-UHFFFAOYSA-N
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Description

Epibromohydrin (EBH), chemically known as 1-bromo-2,3-epoxypropane, is a brominated epoxide belonging to the epihalohydrin family. It features a three-membered epoxide ring with a bromine atom at the terminal carbon, conferring high reactivity due to ring strain and the electron-withdrawing nature of bromine. EBH is widely utilized as a bifunctional alkylating agent in organic synthesis, polymer chemistry, and pharmaceutical intermediates . Its applications span catalytic CO₂ cycloaddition reactions , synthesis of enantiomerically enriched cyclobutanols , and functionalization of nanomaterials .

Preparation Methods

Synthesis via Alkaline Dehydrohalogenation of Glycerol α,γ-Dibromohydrin

The most historically significant method involves the dehydrohalogenation of glycerol α,γ-dibromohydrin using alkaline reagents. This approach mirrors the industrial production of epichlorohydrin, adapted for bromine substitution .

Reaction Mechanism and Procedure

Glycerol α,γ-dibromohydrin is treated with calcium hydroxide (Ca(OH)₂) in aqueous suspension. The base abstracts a β-hydrogen, facilitating intramolecular nucleophilic displacement of bromide and forming the epoxide ring .

Optimized Conditions :

  • Molar Ratio : 1:1.05 (dibromohydrin:Ca(OH)₂)

  • Temperature : 20–30°C

  • Time : 25–40 minutes

  • Yield : 85–93%

Industrial-scale protocols often employ continuous distillation under reduced pressure (200–300 mbar) to isolate this compound from the aqueous phase, minimizing thermal degradation .

Challenges and Mitigations

  • Byproduct Formation : Residual dibromohydrin and polyglycols may form due to incomplete reaction or over-epoxidation. Neutralization with weak acids (e.g., CO₂) and fractional distillation address this .

  • Calcium Hydroxide Purity : Impurities in Ca(OH)₂ (e.g., Mg²⁺) can catalyze side reactions. Recrystallization or using reagent-grade Ca(OH)₂ (≥95%) improves selectivity .

Direct Bromination of Glycerol Using Bromotrimethylsilane (TMSBr)

A solvent-free, single-step method leveraging TMSBr has emerged as a high-yield alternative, particularly for laboratory-scale synthesis .

Reaction Pathway

TMSBr acts as both a Br⁺ source and a Lewis acid, converting glycerol to α,γ-dibromohydrin intermediates, which spontaneously undergo cyclization to this compound :

Glycerol+2TMSBrα,γ-DibromohydrinΔThis compound+Byproducts\text{Glycerol} + 2 \, \text{TMSBr} \rightarrow \alpha,\gamma\text{-Dibromohydrin} \xrightarrow{\Delta} \text{this compound} + \text{Byproducts}

Key Parameters :

  • Temperature : 60°C (for dibromohydrin) → 100°C (cyclization)

  • TMSBr:Glycerol Ratio : 2.5:1

  • Yield : 80–89%

Advantages Over Traditional Methods

  • Selectivity : TMSBr minimizes over-bromination, achieving >95% dibromohydrin purity before cyclization .

  • Sustainability : No aqueous waste generated; TMSBr byproducts (hexamethyldisiloxane) are non-toxic and recyclable .

Two-Step Process via Glycerol Dichlorohydrin Intermediate

Though less common, this method involves halogen exchange from dichlorohydrin precursors, historically used in large-scale production .

Stepwise Procedure

  • Chlorination : Glycerol reacts with HCl or Cl₂ to form α,γ-dichlorohydrin.

  • Bromination : Dichlorohydrin undergoes nucleophilic substitution with HBr or NaBr, yielding dibromohydrin, followed by alkaline cyclization .

Industrial Data (Historical) :

StepReagentTemperatureYield
ChlorinationHCl gas50–60°C75%
Bromination48% HBr80°C68%
CyclizationCa(OH)₂25°C90%

Economic and Practical Limitations

  • Corrosivity : HBr handling requires specialized equipment (e.g., glass-lined reactors), increasing capital costs .

  • Regulatory Constraints : Byproduct disposal (e.g., CaBr₂ sludge) faces stringent environmental regulations .

Comparative Analysis of Preparation Methods

MethodScaleYield (%)Key AdvantagesLimitations
Alkaline DehydrohalogenationIndustrial85–93Scalable; established infrastructureRequires high-purity Ca(OH)₂; aqueous waste
TMSBr-MediatedLaboratory80–89Solvent-free; high selectivityTMSBr cost prohibitive for large scale
Dichlorohydrin RouteObsolete68–75Flexible halogenationCorrosive reagents; environmental concerns

Chemical Reactions Analysis

Types of Reactions

Epibromohydrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Reactivity

Epibromohydrin is structurally related to epichlorohydrin and exhibits significant reactivity as an alkylating agent. It can undergo nucleophilic attacks, primarily at the epoxy carbon atoms under acidic conditions, making it useful in synthetic organic chemistry . Its ability to form covalent bonds with nucleophiles allows for the synthesis of complex molecules.

Pharmaceutical Applications

Alkylating Agent:
EBH is utilized as an alkylating agent in the synthesis of various pharmaceutical compounds. For instance, it serves as a reactant in the multistep synthesis of febrifugine analogs and P7C3, which are compounds with potential therapeutic effects .

Synthesis of Antibacterial Agents:
Research indicates that EBH can be employed in synthesizing triazole-oxazolidinones, which exhibit antibacterial activities. This application highlights its role in developing new antibiotics to combat resistant bacterial strains .

Industrial Applications

Synthesis of Cyclic Carbonates:
EBH can react with carbon dioxide (CO₂) in the presence of specific catalysts to produce cyclic carbonates. This reaction is significant for creating environmentally friendly solvents and materials .

Use in Epoxy Resins:
Similar to its counterpart epichlorohydrin, EBH is also used in manufacturing epoxy resins, which are essential for coatings, adhesives, and composite materials due to their durability and chemical resistance .

Research Applications

DNA Interaction Studies:
Research has shown that EBH can interact with synthetic DNA oligomers, leading to cross-linking events that may have implications for understanding mutagenic properties. Studies using denaturing polyacrylamide gel electrophoresis indicate that EBH can form interstrand cross-links with DNA, suggesting potential applications in genetic research and toxicology .

Computational Studies:
Recent computational studies have explored the reactivity of EBH under various conditions, providing insights into its behavior as a nucleophile. These studies help predict how EBH can be utilized in synthetic pathways and its environmental interactions .

Case Study 1: Synthesis of Febrifugine Analogues

A study focused on using EBH as a key intermediate in synthesizing febrifugine analogs demonstrated its effectiveness as an alkylating agent. The resulting compounds showed promising biological activity against certain diseases, indicating EBH's potential in drug development.

Case Study 2: Environmental Chemistry

Research highlighting the use of EBH in creating cyclic carbonates from CO₂ showcases its dual role as a reactant and a means to mitigate greenhouse gas emissions. This application emphasizes the importance of EBH in sustainable chemistry practices.

Data Table: Applications of this compound

Application AreaSpecific UseReferences
PharmaceuticalsAlkylating agent for drug synthesis
Industrial ChemistrySynthesis of cyclic carbonates
ResearchDNA interaction studies
Environmental ChemistryCO₂ utilization

Mechanism of Action

Epibromohydrin acts as an alkylating agent, meaning it can transfer an alkyl group to other molecules. This property allows it to interact with various nucleophiles, leading to the formation of different products. The epoxide ring in this compound is highly reactive and can be opened by nucleophiles, resulting in the formation of alcohols, amines, or thiols .

Comparison with Similar Compounds

Chemical Reactivity

Epihalohydrins (Epichlorohydrin, Epifluorohydrin)

Epihalohydrins share a common epoxide backbone but differ in halogen substituents (Cl, Br, F). Reactivity trends are influenced by halogen electronegativity, steric effects, and leaving-group ability:

  • Degradation Rates : In Xanthobacter strain Py2, degradation rates for epihalohydrins follow:
    Propylene oxide > Epifluorohydrin > Epichlorohydrin (ECH) > Epibromohydrin (EBH) .
    The slower degradation of EBH is attributed to bromine’s larger atomic size, which may hinder enzyme-substrate interactions.
  • Catalytic Hydrolysis: P. aeruginosa Cif hydrolyzes EBH effectively, but the homologous enzyme aCif shows negligible activity due to divergent active-site entrance residues, highlighting steric or electronic incompatibility .
  • CO₂ Cycloaddition: EBH and ECH exhibit superior yields (>99% conversion) in cyclic carbonate synthesis compared to non-halogenated epoxides (e.g., styrene oxide: 29%). Bromine’s strong electron-withdrawing effect enhances epoxide electrophilicity, facilitating nucleophilic attack by CO₂ .

Non-Halogenated Epoxides (e.g., Propylene Oxide)

Environmental Impact

  • Biodegradation : EBH is degraded more slowly than ECH and epifluorohydrin by Xanthobacter strain Py2, suggesting greater environmental persistence .
  • Industrial Handling : EBH’s higher boiling point (134°C vs. ECH’s 118°C) impacts energy requirements in large-scale reactions .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing epibromohydrin derivatives in multi-step organic reactions?

this compound is commonly used as an electrophilic reagent in nucleophilic substitution reactions. A solvent-free approach involves reacting substituted aryl alcohols with excess this compound (5 eq.) under catalytic piperidine at 135°C for 2 hours . Purification typically employs silica column chromatography with heptane/ethyl acetate (3:1), yielding intermediates at 32–74% . For epoxide formation, controlled equivalents of this compound and base (e.g., Cs₂CO₃) in acetone/DMF at 40–70°C enable selective mono- or di-epoxidation of xanthones and acridones .

Q. How can researchers ensure reproducibility in this compound-mediated ring-opening reactions?

Key variables include stoichiometry, solvent polarity, and reaction temperature. Computational studies suggest that this compound’s reactivity under acidic conditions is influenced by solvation effects, with aqueous phases favoring hydrolysis over nucleophilic attack . Standardizing reaction parameters (e.g., 20% NaOH for hydrolysis at 70°C) and validating product purity via HRMS or NMR ensures consistency .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is a hazardous irritant (CAS 3132-64-7) requiring PPE (gloves, goggles) and ventilation . Storage should be in airtight containers at ≤4°C to prevent degradation. Contaminated waste must be neutralized before disposal to avoid environmental release .

Advanced Research Questions

Q. How can enantioselectivity be optimized in this compound-based asymmetric syntheses?

Continuous-flow microreactors demonstrate superior control over enantioselectivity compared to batch methods. For example, circulating this compound through a chiral catalyst-packed reactor for 6 days maintained 91–93% enantiomeric excess (ee) at 76–87% yield, even at 10 mmol scales . Kinetic studies under flow conditions reveal reduced side reactions due to precise residence time control .

Q. What strategies resolve contradictions in reported reaction efficiencies of this compound across studies?

Contradictions often arise from solvent effects or competing reaction pathways. A comparative analysis of solvent systems (e.g., DMF vs. acetone) using quantum mechanical calculations (e.g., DFT) can clarify mechanistic discrepancies . For example, polar aprotic solvents stabilize transition states in epoxide ring-opening, while protic solvents favor hydrolysis .

Q. How can computational modeling guide the design of this compound-based polymers or pharmaceuticals?

Molecular dynamics simulations predict this compound’s reactivity with biomolecules or polymer backbones. For instance, its electrophilic bromine atom facilitates crosslinking in epoxy resins, but steric hindrance from bulky substituents may reduce grafting efficiency . Hybrid QM/MM methods optimize reaction coordinates for drug intermediate synthesis .

Properties

IUPAC Name

2-(bromomethyl)oxirane
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InChI

InChI=1S/C3H5BrO/c4-1-3-2-5-3/h3H,1-2H2
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InChI Key

GKIPXFAANLTWBM-UHFFFAOYSA-N
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Canonical SMILES

C1C(O1)CBr
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Molecular Formula

C3H5BrO
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Related CAS

27815-35-6
Record name Oxirane, 2-(bromomethyl)-, homopolymer
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DSSTOX Substance ID

DTXSID5025237
Record name Epibromohydrin
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Molecular Weight

136.98 g/mol
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Physical Description

Epibromohydrin appears as a colorless volatile liquid. Flash point 22 °F. Slightly soluble in water and denser than water. Toxic by inhalation and ingestion. A strong skin irritant. Used to make rubber., Colorless liquid; [CAMEO] Clear yellow liquid; [NTP]
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Boiling Point

273 to 277 °F at 760 mmHg (NTP, 1992), 137 °C
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Flash Point

133 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Soluble in ether, benzene, chloroform and ethanol
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Density

1.601 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.615 g/cu cm at 14 °C
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Vapor Pressure

9.9 [mmHg]
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Color/Form

Liquid

CAS No.

3132-64-7
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Record name 2-(Bromomethyl)oxirane
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Melting Point

-40 °F (NTP, 1992), -40 °C
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Synthesis routes and methods I

Procedure details

In a 500-ml flask, 65 g of 2,3-dibromopropyl acetate (0.25 mole), 10 ml of water, 100 ml of methanol and 44 g of 50 percent sodium hydroxide (0.55 mole) are mixed giving an exothermic reaction. The mixture is then stirred at 60° C.-65° C. for 5 hours and allowed to cool. To this mixture is added 200 ml of water but no phasing occurs. The water phase is extracted twice with 150-ml portions of methylene chloride and these layers dried over sodium sulfate, filtered and distilled to give a 100 percent conversion of the 2,3-dibromopropyl acetate with a 38 percent yield of epibromohydrin.
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
38%

Synthesis routes and methods II

Procedure details

Into a 500-ml flask are placed 36 g of bis(allyl carbonate (0.25 mole) and 100 ml of methanol. This mixture is stirred and cooled in an ice water bath while 80 g of bromine (0.5 mole) is added dropwise. When this reaction is complete, 11 ml of water is added and the mixture stirred while 44 g of a 50 percent aqueous solution of sodium hydroxide (0.55 mole) is added at such a rate so as to maintain reaction temperatures below 55° C. The mixture is then heated to 60° C. for 4 hours and allowed to cool. To this mixture is added 250 ml of water and the resulting water phase is extracted twice with 150-ml portions of methylene chloride. The products are combined and dried over sodium sulfate, filtered and distilled to give a 100 percent conversion of carbonate and 54 percent yield of epibromohydrin. No detectable dibromopropene appeared to be formed.
Quantity
0.25 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.55 mol
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five
Name
Quantity
11 mL
Type
solvent
Reaction Step Six
Yield
54%

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.